molecular formula C15H17N3O4S B4495871 Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate

Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B4495871
M. Wt: 335.4 g/mol
InChI Key: ZWOLWCAFFMOJTO-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.

    Coupling Reactions: The thiophene ring is then coupled with the oxazole and pyrrolidine rings using a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The compound can undergo substitution reactions, especially at the oxazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrrolidine rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The thiophene ring can also participate in electron transfer reactions, making the compound useful in redox biology.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylisoxazole-3-carboxylate: Similar in structure but lacks the pyrrolidine ring.

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains the oxazole ring but has different substituents.

Properties

IUPAC Name

methyl 3-[[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-8-11(17-22-9)12-4-3-6-18(12)15(20)16-10-5-7-23-13(10)14(19)21-2/h5,7-8,12H,3-4,6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOLWCAFFMOJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
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Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
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Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
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Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
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Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
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Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate

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